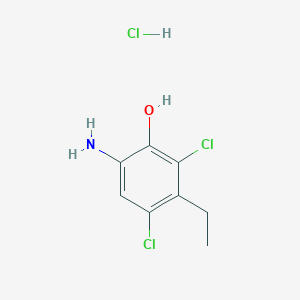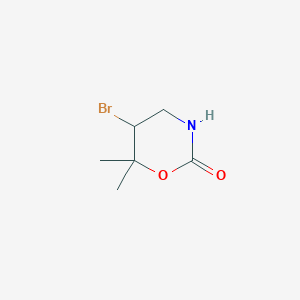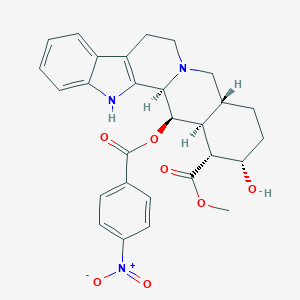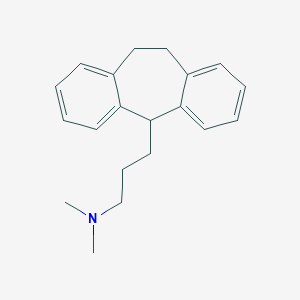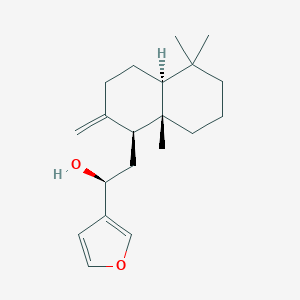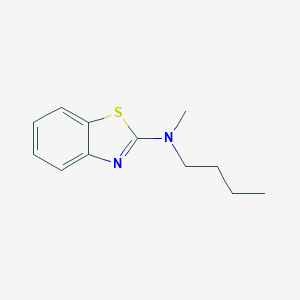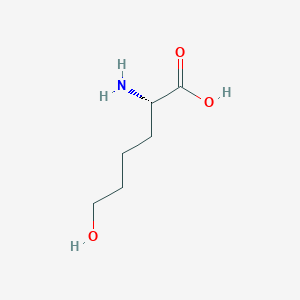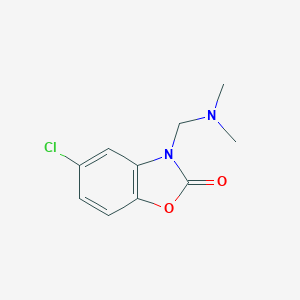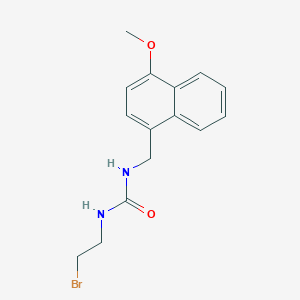
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-, also known as BES or BES-HCl, is a chemical compound that has been widely used in scientific research. BES is a zwitterionic buffer that is commonly used in biochemical and molecular biology experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 343.72 g/mol.
作用機序
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- acts as a buffer by maintaining a stable pH in the solution. It has a pKa value of 7.5, which makes it an effective buffer in the pH range of 6.5-8.5. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- also has the ability to form complexes with metal ions, which makes it useful in metal-catalyzed reactions.
生化学的および生理学的効果
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been shown to have minimal effects on biochemical and physiological processes. It is considered to be a non-toxic and non-irritant compound. However, it is important to note that Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- should be handled with care as it is a hazardous chemical and can cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is its ability to maintain a stable pH in the solution, which is critical in many biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is also relatively inexpensive and readily available. However, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has some limitations, including its limited buffering capacity in acidic and alkaline pH ranges. It is also not suitable for experiments that require a high buffering capacity.
将来の方向性
There are several future directions for the use of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in scientific research. One potential application is its use in the synthesis of new organic compounds. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- could also be used as a buffer in new types of biochemical and molecular biology experiments. Additionally, further research could be conducted to investigate the potential physiological effects of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- on living organisms.
Conclusion:
In conclusion, Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a zwitterionic buffer that has been widely used in scientific research. It has a stable pH range and the ability to form complexes with metal ions, which makes it useful in various biochemical and molecular biology experiments. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is relatively inexpensive and readily available, but has some limitations in its buffering capacity. Future research could explore new applications for Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- in organic synthesis and in vivo studies.
合成法
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can be synthesized by reacting 4-methoxy-1-naphthaldehyde with 2-bromoethylamine hydrobromide in the presence of sodium borohydride. The resulting product is then purified by recrystallization from ethanol to obtain pure Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-. The chemical structure of Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is shown below:
科学的研究の応用
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has been widely used in scientific research as a zwitterionic buffer in various biochemical and molecular biology experiments. It is commonly used in protein purification, enzyme assays, and DNA electrophoresis. Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has also been used in the synthesis of various organic compounds, including steroids and peptides.
特性
CAS番号 |
102434-28-6 |
|---|---|
製品名 |
Urea, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- |
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C15H17BrN2O2/c1-20-14-7-6-11(10-18-15(19)17-9-8-16)12-4-2-3-5-13(12)14/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChIキー |
XUDZEEYTDRLXRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
その他のCAS番号 |
102434-28-6 |
同義語 |
1-(2-Bromoethyl)-3-(4-methoxy-1-naphthalenemethyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
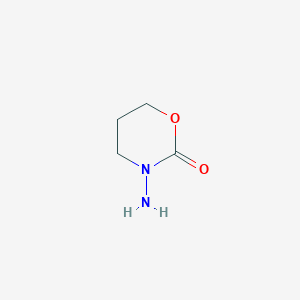
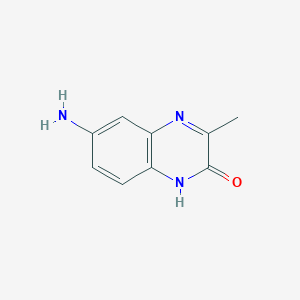
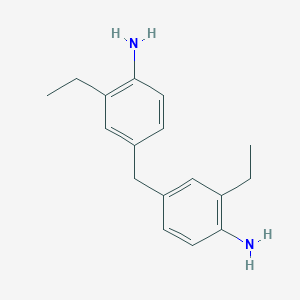
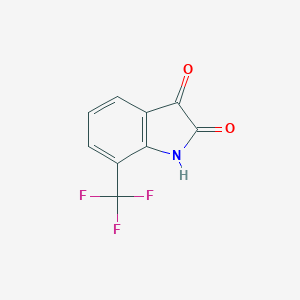
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
